2-(3-BOC-Aminophenyl)-4-chlorobenzoic acid
Overview
Description
2-(3-BOC-Aminophenyl)-4-chlorobenzoic acid is a compound that features a tert-butoxycarbonyl (BOC) protected amine group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-BOC-Aminophenyl)-4-chlorobenzoic acid typically involves the protection of the amine group on the phenyl ring with a BOC group, followed by the introduction of the chlorobenzoic acid moiety. One common method involves the reaction of 3-aminophenylboronic acid with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a catalyst such as dimethylaminopyridine (DMAP) to form the BOC-protected amine. This intermediate is then coupled with 4-chlorobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(3-BOC-Aminophenyl)-4-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoic acid moiety can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.
Coupling Reactions: Reagents like DCC or N,N’-diisopropylcarbodiimide (DIC) are employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is the free amine derivative.
Coupling Reactions: The major products are amides formed from the reaction with amines.
Scientific Research Applications
2-(3-BOC-Aminophenyl)-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-BOC-Aminophenyl)-4-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the BOC group is removed in vivo to release the active amine. The active amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- 2-(3-BOC-Aminophenyl)boronic acid
- 4-chloro-2-(3-BOC-aminophenyl)benzoic acid
Comparison: 2-(3-BOC-Aminophenyl)-4-chlorobenzoic acid is unique due to the presence of both a BOC-protected amine and a chlorobenzoic acid moiety. This dual functionality allows for versatile chemical modifications and applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic and research applications .
Properties
IUPAC Name |
4-chloro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)15-10-12(19)7-8-14(15)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLGESTYTGIGMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601127219 | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 5-chloro-3′-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601127219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261940-57-1 | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 5-chloro-3′-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261940-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 5-chloro-3′-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601127219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.